2-(Methoxymethyl)phenol

Übersicht

Beschreibung

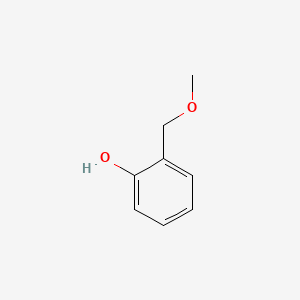

2-(Methoxymethyl)phenol, also known as 2-methoxybenzyl alcohol, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, where a methoxymethyl group is attached to the second position of the benzene ring. This compound is known for its applications in various chemical reactions and its presence in several industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Methoxymethyl)phenol can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzyl alcohol with methanol in the presence of a catalyst. The reaction is typically carried out in a Pyrex pressure bottle at 150°C for one hour, yielding a dark brown oil .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methoxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form 2-methoxybenzyl alcohol.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 2-methoxybenzyl alcohol.

Substitution: Halogenated or nitrated phenols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant potential of 2-(Methoxymethyl)phenol derivatives in combating oxidative stress-related diseases. For instance, a study demonstrated that certain derivatives exhibited significant antioxidant activity against various radicals, including DPPH and nitric oxide radicals, with IC50 values indicating their efficacy . The molecular docking analysis revealed favorable interactions with target proteins related to cardiovascular health, suggesting potential therapeutic benefits in treating conditions like hypertension and atherosclerosis .

COX-2 Inhibition

Quantitative structure-activity relationship (QSAR) studies have shown that this compound can act as a COX-2 inhibitor, making it a candidate for non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to inhibit COX-2 gene expression was confirmed through assays conducted on RAW 264.7 cells, indicating its potential in managing inflammatory diseases .

Cosmetic Industry Applications

Formulation in Personal Care Products

The cosmetic industry utilizes this compound as an ingredient in various formulations due to its antimicrobial properties and effectiveness as a preservative. It is incorporated into creams, lotions, and gels to enhance product stability and shelf life . The compound's ability to act as a film former and stabilizer makes it valuable in developing high-performance cosmetic products that meet consumer demands for safety and efficacy.

Safety Assessments

Safety evaluations have been conducted to assess the irritancy and mutagenicity of this compound in cosmetic applications. For example, testing showed that the compound did not exhibit significant eye irritation or mutagenic effects under controlled conditions . These findings support its use in personal care products while ensuring compliance with safety regulations.

Material Science Applications

Polymeric Materials Development

In materials science, this compound is explored for its role in developing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives . The ongoing research into polymeric formulations aims to leverage the compound's unique chemical structure to create innovative materials with tailored functionalities.

Data Summary Table

Case Studies

- Cardiovascular Health Study : A study evaluated the effects of this compound derivatives on vascular complications related to oxidative stress. Results indicated substantial antioxidant effects, supporting their use in cardiovascular therapeutics .

- Cosmetic Formulation Research : Research focused on incorporating this compound into skin care products demonstrated enhanced product stability and consumer acceptance due to its safety profile and effectiveness as a preservative .

- Polymer Development Project : A project aimed at developing high-performance coatings using this compound resulted in materials that exhibited improved mechanical properties and resistance to environmental degradation .

Wirkmechanismus

The mechanism of action of 2-(Methoxymethyl)phenol primarily involves its antioxidant properties. It acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. This activity is attributed to its ability to donate hydrogen atoms and form stable phenoxyl radicals. Additionally, it can chelate metal ions, further enhancing its antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

2-Methoxyphenol (Guaiacol): Similar in structure but lacks the methoxymethyl group.

2-Hydroxybenzyl Alcohol: Similar but lacks the methoxy group.

Uniqueness: 2-(Methoxymethyl)phenol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity in various chemical reactions and its potential as an antioxidant .

Biologische Aktivität

2-(Methoxymethyl)phenol, also known as 2-(methoxymethyl)hydroxybenzene, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological effects, supported by empirical data and case studies.

This compound is involved in several biochemical interactions that contribute to its biological activity. Key properties include:

- Interaction with Enzymes : This compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. Such interactions can result in the formation of reactive intermediates that may exhibit both protective and harmful effects on cells.

- Antioxidant Activity : It has been shown to interact with antioxidant enzymes like superoxide dismutase and catalase, helping to mitigate oxidative stress by neutralizing reactive oxygen species (ROS), thus preventing cellular damage .

Cellular Effects

The compound exhibits various cellular effects that influence different types of cells:

- Gene Expression Modulation : this compound can modulate the activity of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a vital role in regulating immune responses and inflammation. It has been observed to inhibit NF-κB binding to DNA, thereby reducing the transcription of pro-inflammatory genes.

- Metabolic Influence : The compound affects cellular metabolism by altering the activity of key metabolic enzymes. For instance, it inhibits lactate dehydrogenase, an enzyme involved in anaerobic glycolysis, promoting oxidative metabolism instead.

The molecular mechanisms underlying the biological activity of this compound involve several processes:

- Binding Interactions : The compound binds to various biomolecules, including enzymes and receptors, influencing their catalytic activity. This binding can either inhibit or activate enzyme functions depending on the context.

- Subcellular Localization : The localization of this compound within cellular compartments (cytoplasm, mitochondria, nucleus) significantly impacts its function. For example, its presence in mitochondria can modulate mitochondrial function and oxidative metabolism.

Toxicological Studies

Research has also focused on the safety profile of this compound:

- Acute Toxicity : In toxicity studies involving rats, doses ranging from 150 mg/kg to 500 mg/kg resulted in clinical signs such as reduced motility and discolored urine. The LD50 values were determined to be between 100 and 250 mg/kg for intraperitoneal administration in mice and between 150 and 200 mg/kg for oral administration in rats .

- Irritation Studies : Evaluations for skin irritation showed that this compound is classified as non-corrosive and non-irritant under specific conditions .

Case Studies

Several studies have documented the biological activities of this compound:

- Anti-tumor Activity : Investigations have highlighted its potential anti-tumor effects, suggesting that it may inhibit cancer cell proliferation through modulation of signaling pathways .

- Anti-inflammatory Effects : Clinical studies have indicated that this compound can reduce inflammation markers in various models, demonstrating its therapeutic potential in inflammatory diseases.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-(methoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSICPQZWCDZSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186105 | |

| Record name | Phenol, 2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32391-38-1, 5635-98-3 | |

| Record name | Phenol, 2-(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032391381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.